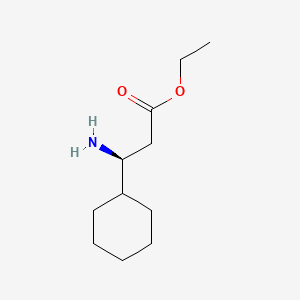
(betaS)-beta-Aminocyclohexanepropanoic Acid Ethyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(betaS)-beta-Aminocyclohexanepropanoic Acid Ethyl Ester is an organic compound belonging to the class of esters. Esters are characterized by their pleasant odors and are often found in natural products like fruits and flowers. This particular compound is notable for its unique structure, which includes an amino group attached to a cyclohexane ring, making it a valuable subject of study in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (betaS)-beta-Aminocyclohexanepropanoic Acid Ethyl Ester typically involves the esterification of beta-Aminocyclohexanepropanoic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
beta-Aminocyclohexanepropanoic acid+EthanolH2SO4(betaS)-beta-Aminocyclohexanepropanoic Acid Ethyl Ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反应分析
Types of Reactions
(betaS)-beta-Aminocyclohexanepropanoic Acid Ethyl Ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the parent acid and ethanol in the presence of an acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid (HCl) or basic hydrolysis using sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles such as alkyl halides under basic conditions.
Major Products Formed
Hydrolysis: beta-Aminocyclohexanepropanoic acid and ethanol.
Reduction: beta-Aminocyclohexanepropanol.
Substitution: Depending on the nucleophile, various substituted derivatives of the original ester.
科学研究应用
(betaS)-beta-Aminocyclohexanepropanoic Acid Ethyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological systems, particularly in enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
作用机制
The mechanism by which (betaS)-beta-Aminocyclohexanepropanoic Acid Ethyl Ester exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing the active acid form, which can interact with enzymes and receptors in biological systems.
相似化合物的比较
(betaS)-beta-Aminocyclohexanepropanoic Acid Ethyl Ester can be compared with other similar compounds such as:
Ethyl Acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl Butyrate: Another ester with a fruity smell, used in flavorings and perfumes.
Ethyl Propionate: Similar in structure but with a different alkyl chain, used in the food industry.
The uniqueness of this compound lies in its amino group attached to the cyclohexane ring, which imparts distinct chemical and biological properties not found in simpler esters.
生物活性
(betaS)-beta-Aminocyclohexanepropanoic Acid Ethyl Ester, a derivative of beta-amino acids, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications based on existing research.
Chemical Structure and Properties
- Chemical Formula : C11H21NO2
- Molecular Weight : 201.29 g/mol
The compound's structure features a cyclohexane ring with an amino group and an ethyl ester functional group, contributing to its unique biological properties.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anti-inflammatory : Demonstrated efficacy in reducing inflammation in animal models.
- Neuroprotective : Potential protective effects on neuronal cells.
- Antioxidant : Ability to scavenge free radicals, mitigating oxidative stress.
- Inhibition of Pro-inflammatory Cytokines : The compound has been shown to downregulate the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
- Modulation of Oxidative Stress : By enhancing the activity of antioxidant enzymes, it helps maintain cellular redox balance.
- Neurotransmitter Modulation : It may influence neurotransmitter levels, particularly glutamate, which is crucial for neuronal health.
Anti-inflammatory Effects
A study investigating the anti-inflammatory properties of related compounds found that beta-amino acids can significantly reduce edema in animal models. The results indicated a dose-dependent inhibition of paw edema in carrageenan-induced inflammation models, suggesting similar potential for this compound .
| Treatment Group | Dose (mg/kg) | Edema Inhibition (%) |
|---|---|---|
| Control | 0 | 0 |
| Compound A | 4 | 45 |
| Compound A | 40 | 60 |
| Standard Drug | 4 (Indomethacin) | 75 |
Neuroprotective Activity
In neuroprotective studies, this compound was shown to reduce neuronal apoptosis induced by oxidative stress in cultured neurons. This effect was attributed to its ability to enhance the expression of neuroprotective factors such as BDNF (Brain-Derived Neurotrophic Factor) .
Conclusion and Future Directions
The biological activity of this compound presents promising avenues for therapeutic development, particularly in the fields of anti-inflammatory and neuroprotective treatments. Further research is warranted to elucidate its mechanisms fully and explore its potential in clinical applications.
属性
分子式 |
C11H21NO2 |
|---|---|
分子量 |
199.29 g/mol |
IUPAC 名称 |
ethyl (3S)-3-amino-3-cyclohexylpropanoate |
InChI |
InChI=1S/C11H21NO2/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9/h9-10H,2-8,12H2,1H3/t10-/m0/s1 |
InChI 键 |
OPYRHFMTVLVICO-JTQLQIEISA-N |
手性 SMILES |
CCOC(=O)C[C@@H](C1CCCCC1)N |
规范 SMILES |
CCOC(=O)CC(C1CCCCC1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















